molecular formula C11H18N2OS B2599475 5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole CAS No. 1825466-26-9

5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole

Cat. No. B2599475
CAS RN: 1825466-26-9
M. Wt: 226.34
InChI Key: UXYBJSJEXNRBGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole” can be analyzed using various computational methods. For instance, Density Functional Theory (DFT) calculations can be used to optimize the molecular structure and analyze the electron distribution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole” can be predicted using computational methods. For example, the electron distribution, thermodynamic properties, and Non-Linear Optical (NLO) parameters can be calculated using DFT calculations .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • 5-HT3 Receptor Antagonists : A study by Rosen et al. (1990) highlights the synthesis and in vitro binding profile of a structurally novel series of selective serotonin-3 receptor antagonists. One compound from this series demonstrated effective penetration of the blood-brain barrier upon peripheral administration, indicating its potential as a pharmacological tool for studying the 5-HT3 receptor class (Rosen et al., 1990).

Enzyme Inhibition and Anti-inflammatory Properties

  • 5-Lipoxygenase Inhibitors : Methoxyalkyl thiazoles have been identified as selective inhibitors of 5-lipoxygenase, showing significant anti-inflammatory properties without relying on redox or iron-chelating mechanisms. This discovery provides a basis for the development of novel anti-inflammatory drugs (Falgueyret et al., 1993). Bird et al. (1991) further explored this class, emphasizing their potent, selective, and orally active characteristics against 5-lipoxygenase, marking an advancement in the development of anti-inflammatory agents (Bird et al., 1991).

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Activities : Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antibacterial and antifungal activities. These compounds showed moderate activity against various bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents (Vinusha et al., 2015).

Antioxidant, Antitumor, and Antimicrobial Activities

  • Synthesis and Biological Evaluation : Paulrasu et al. (2014) reported on the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, evaluating their antioxidant, antitumor, and antimicrobial activities. The study highlighted the structure-activity relationship, showing that certain substitutions enhance the compounds' efficacy in free radical scavenging, cytotoxicity, and antimicrobial activities (Paulrasu et al., 2014).

Future Directions

The study of “5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole” and similar compounds can provide valuable insights into their potential applications. Computational studies can help in understanding their properties and reactivity . Further experimental studies are needed to confirm these predictions and explore potential applications.

properties

IUPAC Name

5-[(3-methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-9-3-4-13(7-11(9)14-2)6-10-5-12-8-15-10/h5,8-9,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYBJSJEXNRBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1OC)CC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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